molecular formula C20H22N4O3 B2712902 3-[(4E)-3-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(3-methylphenyl)urea CAS No. 941946-14-1

3-[(4E)-3-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(3-methylphenyl)urea

Cat. No.: B2712902
CAS No.: 941946-14-1
M. Wt: 366.421
InChI Key: NJYJPZGWPSAAFA-PTGBLXJZSA-N
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Description

3-[(4E)-3-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(3-methylphenyl)urea is a versatile chemical compound with significant applications in scientific research due to its unique properties. This compound is particularly notable for its potential in drug development, medicinal chemistry, and molecular biology studies.

Preparation Methods

The synthesis of 3-[(4E)-3-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(3-methylphenyl)urea typically involves a multi-step process. One common synthetic route includes the reaction of anthranilic acid derivatives with isocyanates under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction . Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-[(4E)-3-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(3-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced quinazolinone compounds.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinazolinone ring, using reagents like alkyl halides or amines.

Scientific Research Applications

3-[(4E)-3-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(3-methylphenyl)urea has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-[(4E)-3-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(3-methylphenyl)urea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of viral replication .

Comparison with Similar Compounds

3-[(4E)-3-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(3-methylphenyl)urea can be compared with other quinazolinone derivatives, such as:

    Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: This compound also exhibits significant biological activity and is used in similar research applications.

    1-(3-Methoxypropyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine: Another compound with a similar structure, used in medicinal chemistry and drug development.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological activities and makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-14-7-5-8-15(13-14)21-19(25)23-18-16-9-3-4-10-17(16)22-20(26)24(18)11-6-12-27-2/h3-5,7-10,13H,6,11-12H2,1-2H3,(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPVWMLOFDDZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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